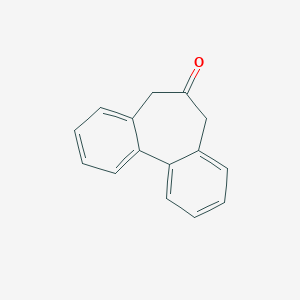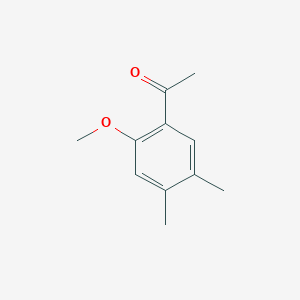
6H-Dibenzo(a,c)cyclohepten-6-one, 5,7-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Dibenzo(a,c)cyclohepten-6-one, 5,7-dihydro-, commonly known as Dibenzocycloheptene or DBCH, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. DBCH has been studied extensively for its potential therapeutic applications due to its unique structure and mechanism of action.
作用機序
DBCH acts as a selective antagonist of the dopamine D1 and D2 receptors, as well as the serotonin 5-HT2A receptor. This mechanism of action is thought to be responsible for its antipsychotic and antidepressant effects. DBCH has also been shown to have an analgesic effect by inhibiting the release of substance P, a neuropeptide involved in pain transmission.
Biochemical and Physiological Effects
DBCH has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. DBCH has also been shown to decrease the levels of acetylcholine, a neurotransmitter involved in memory and learning. These effects have led to the investigation of DBCH as a potential treatment for neurological disorders such as Parkinson's and Alzheimer's disease.
実験室実験の利点と制限
DBCH has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for investigating the role of dopamine and serotonin in the brain. However, DBCH is also known to have several limitations. It has a short half-life and is rapidly metabolized in the body, making it difficult to study its long-term effects. Additionally, DBCH has a narrow therapeutic window, meaning that it can be toxic at high doses.
将来の方向性
There are several future directions for research on DBCH. One area of interest is the development of new analogs with improved pharmacokinetic properties. Another area of interest is the investigation of DBCH as a potential treatment for other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the long-term effects of DBCH on the brain and body.
合成法
DBCH can be synthesized using a variety of methods, including the Pd-catalyzed coupling reaction of 2-bromoanisole and cycloheptanone, and the reduction of 6H-Dibenzo(a,c)cyclohepten-6-one, 5,7-dihydro-quinone with sodium borohydride. The synthesis of DBCH is a complex process that requires careful attention to detail and precise reaction conditions.
科学的研究の応用
DBCH has been studied extensively for its potential therapeutic applications. It has been found to have a wide range of biological activities, including antipsychotic, antidepressant, and analgesic effects. DBCH has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
特性
| 1139-82-8 | |
分子式 |
C15H12O |
分子量 |
208.25 g/mol |
IUPAC名 |
tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-9-one |
InChI |
InChI=1S/C15H12O/c16-13-9-11-5-1-3-7-14(11)15-8-4-2-6-12(15)10-13/h1-8H,9-10H2 |
InChIキー |
YGWVVRDRBWXLNX-UHFFFAOYSA-N |
SMILES |
C1C(=O)CC2=CC=CC=C2C3=CC=CC=C31 |
正規SMILES |
C1C(=O)CC2=CC=CC=C2C3=CC=CC=C31 |
| 1139-82-8 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)

![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)


![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)




![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)


